molecular formula C10H7FN2 B2612220 2-(6-fluoro-1H-indol-2-yl)acetonitrile CAS No. 1936002-01-5

2-(6-fluoro-1H-indol-2-yl)acetonitrile

Cat. No.: B2612220
CAS No.: 1936002-01-5
M. Wt: 174.178
InChI Key: QBRWNWSGOFPZEX-UHFFFAOYSA-N
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Description

“2-(6-fluoro-1H-indol-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H7FN2. It has a molecular weight of 174.18 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1H-indol-2-yl group and a nitrile group. The presence of a fluorine atom at the 6th position of the indole ring is a key feature of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.17 g/mol, a XLogP3 value of 2.2, one hydrogen bond donor count, two hydrogen bond acceptor count, and one rotatable bond count .

Scientific Research Applications

Synthesis and Structural Analysis

A novel and efficient approach for synthesizing 3-fluorooxindoles from indoles, including derivatives of tryptophan and serotonin, has been developed using Selectfluor in acetonitrile/water, yielding good to high outcomes. This method highlights the potential of 2-(6-fluoro-1H-indol-2-yl)acetonitrile derivatives for probing enzymatic mechanisms in indole biosynthesis and metabolism due to their structural similarity to oxindoles and 3-hydroxyoxindoles (Takeuchi, Tarui, & Shibata, 2000).

Optical and Electroluminescence Properties

Research into 2-(1H-indol-3-yl)acetonitrile-based fluorophores for OLED applications demonstrates their high fluorescence quantum yield and good thermal stability. This exploration into their ground and excited state properties via density functional theory (DFT) and time-dependent DFT methods underscores the potential of such fluorophores in optoelectronic devices. The study of these materials provides insight into the versatile applications of this compound derivatives in the field of materials science (Muruganantham et al., 2019).

Biomedical Research

The synthesis and characterization of novel hepatitis B inhibitors, including 8-fluoro derivatives of indol-based compounds, exemplify the biomedical applications of this compound derivatives. Through crystal structure analysis and molecular docking studies, these compounds have shown promising in vitro nanomolar inhibitory activity against the Hepatitis B virus, highlighting their potential as therapeutic agents (Ivashchenko et al., 2019).

Sensing Applications

The development of chiral fluorosensors based on 1,8-diacridylnaphthalene derivatives for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile demonstrates the utility of this compound derivatives in chemical sensing technologies. This work illustrates the derivative's role in creating highly selective and sensitive sensors for chiral analysis (Mei & Wolf, 2004).

Properties

IUPAC Name

2-(6-fluoro-1H-indol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRWNWSGOFPZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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